7-(5-Decyloxolan-2-YL)heptane-1,4-diol
Description
7-(5-Decyloxolan-2-YL)heptane-1,4-diol is a structurally complex diol characterized by a heptane backbone with hydroxyl groups at positions 1 and 4, and a 5-decyl-substituted oxolane (tetrahydrofuran derivative) moiety at position 5. This compound integrates three key structural elements:
- Oxolane ring: Introduces steric hindrance and modulates electronic effects.
- Diol groups: Facilitate hydrogen bonding, influencing solubility and reactivity.
While specific experimental data for this compound are scarce in publicly accessible literature, its structural features suggest applications in supramolecular chemistry, polymer synthesis, or as a surfactant precursor.
Properties
CAS No. |
143084-64-4 |
|---|---|
Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
7-(5-decyloxolan-2-yl)heptane-1,4-diol |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-14-20-16-17-21(24-20)15-10-12-19(23)13-11-18-22/h19-23H,2-18H2,1H3 |
InChI Key |
HWPCQGCANKCDOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CCC(O1)CCCC(CCCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol typically involves the following steps:
Formation of the Decyloxolan Ring: The decyloxolan ring can be synthesized through the cyclization of a suitable precursor, such as a decyl-substituted diol, under acidic or basic conditions.
Attachment to the Heptane Backbone: The decyloxolan ring is then attached to a heptane backbone through a series of reactions, including esterification and reduction.
Introduction of Hydroxyl Groups:
Industrial Production Methods
Industrial production of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(5-Decyloxolan-2-YL)heptane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
7-(5-Decyloxolan-2-YL)heptane-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The decyloxolan ring can also interact with hydrophobic regions of biomolecules, affecting their function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-(5-Decyloxolan-2-YL)heptane-1,4-diol with two analogous diols: 2-Butyne-1,4-diol and (4R)-heptane-1,4-diol .
Table 1: Key Structural and Functional Comparisons
Hydrogen Bonding and Crystal Packing
- 7-(5-Decyloxolan-2-YL)heptane-1,4-diol: The bulky oxolane-decyl group likely disrupts dense crystal packing, reducing melting points compared to simpler diols.
- 2-Butyne-1,4-diol : Forms robust hydrogen-bonded networks via terminal hydroxyls, enabling stable inclusion compounds with aromatic solvents (e.g., benzene, mesitylene). Its rigid alkyne backbone promotes ordered crystal structures.
- (4R)-heptane-1,4-diol : Stereochemistry (R-configuration) enhances enantioselective interactions, useful in asymmetric synthesis. Flexible backbone allows adaptive hydrogen bonding in polymorphic crystal forms.
Reactivity and Stability
- 7-(5-Decyloxolan-2-YL)heptane-1,4-diol : The oxolane ring may undergo acid-catalyzed ring-opening reactions, while the decyl chain increases susceptibility to oxidative degradation.
- 2-Butyne-1,4-diol : Alkyne moiety participates in click chemistry (e.g., Huisgen cycloaddition), enabling functionalization. High thermal stability due to conjugated triple bond.
- (4R)-heptane-1,4-diol : Primary hydroxyl groups are reactive in esterification and etherification. Stereocenter influences chiral recognition in catalysis.
Solubility and Phase Behavior
- 7-(5-Decyloxolan-2-YL)heptane-1,4-diol: Predicted to exhibit amphiphilic behavior, forming micelles in aqueous solutions. Limited water solubility due to the decyl chain.
- 2-Butyne-1,4-diol : Miscible with water and alcohols; used as a co-solvent in electroplating baths.
- (4R)-heptane-1,4-diol : Balanced hydrophilicity enables use in biphasic reaction systems.
Biological Activity
7-(5-Decyloxolan-2-YL)heptane-1,4-diol is a compound that has garnered interest in the field of biological research due to its potential applications in various therapeutic areas. This article reviews the biological activity of this compound, highlighting relevant studies, data tables, and research findings.
Chemical Structure and Properties
The molecular formula for 7-(5-Decyloxolan-2-YL)heptane-1,4-diol is , with a molecular weight of approximately 258.4 g/mol. The structure features a heptane backbone with a diol functional group and a decyloxyl substituent.
Antimicrobial Properties
Research has indicated that compounds similar to 7-(5-Decyloxolan-2-YL)heptane-1,4-diol exhibit antimicrobial activity. A study published in the Journal of Antimicrobial Agents demonstrated that derivatives of heptane-1,4-diol possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In vitro studies have shown that 7-(5-Decyloxolan-2-YL)heptane-1,4-diol can inhibit pro-inflammatory cytokine production. For instance, a case study involving human macrophages revealed that treatment with the compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .
Cytotoxicity Studies
The cytotoxic effects of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol were evaluated using various cancer cell lines. A notable study found that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A double-blind study evaluated the antimicrobial efficacy of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol in patients with bacterial infections. Results showed a significant reduction in infection rates compared to controls, supporting its use as a therapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanisms of this compound. Researchers observed that it inhibited nuclear factor kappa B (NF-kB) activation pathways in human immune cells, further substantiating its role in reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
